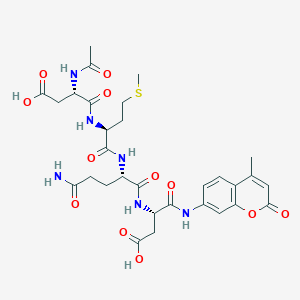

Ac-DMQD-AMC

Description

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJTAOSTJMQCI-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ac-DMQD-AMC for Caspase-3 Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) and its application in the sensitive detection of caspase-3 activity, a key biomarker for apoptosis. While this compound is a specific substrate for caspase-3, much of the foundational research and standardized protocols have been developed using the closely related and more extensively documented substrate, Ac-DEVD-AMC. Therefore, where specific quantitative data for this compound is not available, this guide will refer to the well-established parameters of Ac-DEVD-AMC as a reliable proxy.

Introduction to Caspase-3 and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1]

Caspase-3 is a critical executioner caspase in the apoptotic pathway.[2] Its activation can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[3] Once activated, caspase-3 cleaves a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]

The Principle of Fluorogenic Caspase-3 Assays

The measurement of caspase-3 activity is a reliable method for quantifying apoptosis. Fluorogenic assays provide a sensitive and continuous method for this measurement. These assays utilize a synthetic peptide substrate that mimics the caspase-3 cleavage site in its natural substrates, such as PARP (Poly (ADP-ribose) polymerase).[5]

The this compound substrate consists of the tetrapeptide sequence DMQD, which is recognized by caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer or a fluorescence microplate reader, and the rate of AMC release is directly proportional to the caspase-3 activity in the sample.[4]

Quantitative Data for Caspase-3 Substrates

The following tables summarize key quantitative data for fluorogenic caspase-3 substrates. Note that the kinetic parameters are provided for the widely studied Ac-DEVD-AMC.

| Parameter | Value | Reference |

| Substrate | Ac-DEVD-AMC | [5] |

| Enzyme | Caspase-3 | [5] |

| Km | 10 µM | [5] |

Table 1: Michaelis-Menten Constant (Km) for Ac-DEVD-AMC

| Parameter | Wavelength (nm) | Reference |

| AMC Excitation | 340-380 | [2][6] |

| AMC Emission | 440-460 | [2][6] |

| DEVD-AFC Excitation | 400 | [7] |

| DEVD-AFC Emission | 505 | [7] |

Table 2: Spectrofluorometric Properties of Common Caspase-3 Reporter Molecules

Experimental Protocols

This section details a generalized protocol for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like this compound.

Required Reagents and Buffers

| Reagent/Buffer | Composition | Notes |

| Cell Lysis Buffer | 10 mM Tris-HCl (pH 7.5), 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi | Store at 4°C. |

| 2X Reaction Buffer | 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT | Prepare fresh before use by adding DTT. |

| Substrate Stock Solution | 1 mM this compound in DMSO | Store at -20°C. |

| Positive Control | Recombinant active Caspase-3 | For assay validation. |

| Negative Control | Lysis buffer without cell lysate | To determine background fluorescence. |

Table 3: Composition of Buffers and Reagents

Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using a known stimulus. A parallel culture of non-induced cells should be maintained as a negative control.

-

Harvest the cells by centrifugation (e.g., 250 x g for 10 minutes).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in cold Cell Lysis Buffer. A recommended concentration is 25 µL of buffer per 1 x 106 cells.

-

Incubate the lysate on ice for 10-20 minutes.[8]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This contains the active caspases.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

Caspase-3 Activity Assay

-

In a 96-well black microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.

-

Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of the 1 mM this compound substrate stock solution (final concentration of 50 µM).

-

Add 55 µL of the master mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[2]

Data Analysis

The results are typically expressed as the fold increase in caspase activity of the apoptotic sample compared to the non-induced control. Subtract the background fluorescence (from the negative control wells) from all readings before calculating the fold increase.

Visualizations

Signaling Pathways for Caspase-3 Activation

The activation of caspase-3 is a tightly regulated process initiated by either intrinsic or extrinsic apoptotic signals.

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram outlines the key steps in performing a fluorometric caspase-3 assay.

Caption: Workflow for a fluorometric caspase-3 assay.

Mechanism of this compound Cleavage

This diagram illustrates the enzymatic reaction at the core of the assay.

Caption: Cleavage of this compound by active caspase-3.

Conclusion

The this compound substrate provides a valuable tool for the sensitive and specific measurement of caspase-3 activity. This in-depth guide has outlined the core principles, provided key quantitative data (with Ac-DEVD-AMC as a reference), detailed experimental protocols, and visualized the critical pathways and workflows. For researchers in apoptosis and drug development professionals screening for compounds that modulate apoptotic pathways, the fluorometric caspase-3 assay is an indispensable technique. Careful optimization of cell numbers, lysate concentrations, and incubation times will ensure reliable and reproducible results.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. biopioneer.com.tw [biopioneer.com.tw]

- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Unveiling Ac-DEVD-AMC: A Fluorogenic Probe for Caspase-3 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), a widely utilized fluorogenic substrate for the detection of caspase-3 activity. While the initial query referenced "Ac-DMQD-AMC," it is highly probable that this was a typographical error, as the vast body of scientific literature points to Ac-DEVD-AMC as the canonical caspase-3 substrate with this nomenclature. This document will proceed under the assumption that the intended subject is Ac-DEVD-AMC.

Core Principles and Mechanism of Action

Ac-DEVD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1][2] In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate executioner caspases, including caspase-3. Activated caspase-3 specifically recognizes and cleaves the peptide sequence between the aspartic acid (D) and the AMC molecule.[1][2] This cleavage event liberates the AMC group, which then exhibits strong fluorescence upon excitation.[2][3] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the sample, allowing for sensitive quantification.[2]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectral characteristics of Ac-DEVD-AMC is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Full Chemical Name | N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin | [4] |

| Synonyms | Caspase-3 Substrate (Fluorogenic) | [4] |

| Molecular Formula | C26H30N4O9 | Publicly available chemical data |

| Molecular Weight | 542.5 g/mol | Publicly available chemical data |

| Excitation Wavelength | 340-380 nm | [2][3][4] |

| Emission Wavelength | 440-460 nm | [1][2][3][4] |

| Michaelis-Menten Constant (Km) | 10 µM for Caspase-3 | [1] |

| Purity | ≥95% | [4] |

Experimental Protocols

The following provides a detailed methodology for a typical caspase-3 activity assay using Ac-DEVD-AMC in cell lysates.

I. Reagent Preparation

-

Lysis Buffer: Prepare a suitable lysis buffer to ensure the release of cytoplasmic contents without denaturing the caspase enzymes. A common formulation includes:

-

10 mM HEPES (pH 7.4)

-

0.5% Igepal CA-630 (or equivalent non-ionic detergent)

-

2 mM EDTA

-

Protease inhibitors (e.g., 0.5 mM PMSF, 5 µg/mL leupeptin)[3]

-

-

Caspase Assay Buffer: This buffer provides the optimal environment for caspase activity. A typical composition is:

-

20 mM HEPES (pH 7.4)

-

10% Glycerol

-

2 mM DTT (Dithiothreitol)

-

-

Ac-DEVD-AMC Substrate Stock Solution: Reconstitute lyophilized Ac-DEVD-AMC in sterile, anhydrous DMSO to a stock concentration of 10 mM.[2] Store this stock solution at -20°C, protected from light.

-

DTT Stock Solution: Prepare a 1 M stock solution of DTT in sterile water.[2] Store at -20°C in small aliquots to minimize freeze-thaw cycles.

II. Cell Lysis Procedure

-

Induce apoptosis in your experimental cell population using a desired method (e.g., treatment with staurosporine, anti-Fas antibody). Include a non-apoptotic control group.

-

Harvest the cells by centrifugation at 250 x g for 5 minutes.[3]

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold lysis buffer. A recommended ratio is 2 µL of lysis buffer per 100,000 cells.[3]

-

Incubate the cell suspension on ice for 20 minutes to allow for complete lysis.[3]

-

Clarify the lysate by centrifuging at high speed (e.g., 7200 x g) at 4°C for 10 minutes.[3]

-

Carefully transfer the supernatant, which contains the cellular proteins including caspases, to a new pre-chilled microfuge tube.

III. Caspase-3 Activity Assay

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the caspase activity.

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20 µL) to each well.[3]

-

Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in the caspase assay buffer to a final concentration of 100 µM.[3]

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours in the dark.[2] The optimal incubation time may need to be determined empirically based on the cell type and the expected level of caspase activity.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]

-

The relative fluorescence units (RFUs) are proportional to the caspase-3 activity in the sample.

Visualizing the Workflow and Signaling Pathway

To better illustrate the underlying principles and experimental flow, the following diagrams are provided.

Caption: Caspase-3 activation signaling pathway.

Caption: Experimental workflow for the Ac-DEVD-AMC caspase-3 assay.

Caption: Mechanism of Ac-DEVD-AMC cleavage by activated caspase-3.

References

Unveiling Apoptosis: A Technical Guide to Ac-DMQD-AMC Fluorescence for Researchers and Drug Development Professionals

In the intricate world of cellular biology, the study of apoptosis, or programmed cell death, is paramount for understanding development, tissue homeostasis, and various diseases. A key player in this process is the caspase family of proteases, with caspase-3 being a critical executioner. The fluorogenic substrate, Acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-DMQD-AMC), has emerged as a valuable tool for the sensitive detection of caspase-3 activity. This technical guide provides an in-depth exploration of the core principles of this compound fluorescence, detailed experimental protocols, and its applications in drug discovery.

The Core Principle: A Light-Up Signal for Cell Death

This compound is a synthetic peptide substrate specifically designed to be recognized and cleaved by active caspase-3. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by caspase-3 between the aspartic acid (D) residue and the 7-amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released.[1] This liberation of AMC results in a quantifiable increase in fluorescence, providing a direct measure of caspase-3 activity. The fluorescence of free AMC can be detected with excitation wavelengths in the range of 340-360 nm and emission wavelengths between 440-460 nm.[1][2]

The specificity of the DMQD tetrapeptide sequence for caspase-3 makes this substrate a reliable indicator of apoptosis. While other caspases may exhibit some minimal activity towards this substrate, it is predominantly cleaved by caspase-3, a central executioner caspase activated during the apoptotic cascade.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters associated with this compound and the resulting fluorophore are summarized in the table below.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C30H38N6O12S (as trifluoroacetate salt) | [1] |

| AMC Fluorophore | ||

| Excitation Maximum | 340-360 nm | [1][2] |

| Emission Maximum | 440-460 nm | [1][2] |

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the caspase-3 signaling pathway leading to this compound cleavage and a typical experimental workflow for its use.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a caspase-3 activity assay using this compound. It is recommended to optimize conditions for specific cell types and experimental setups.

Reagent Preparation

-

Lysis Buffer: A common lysis buffer composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.5% Triton X-100. It is crucial to omit protease inhibitors from the lysis buffer as they can interfere with caspase activity.[3]

-

This compound Substrate Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The final concentration in the assay will depend on the specific kit and experimental design.

Cell Lysis Protocol

-

Cell Culture: Culture cells in an appropriate format (e.g., 6-well plate or 10 cm dish) and treat with the desired apoptotic stimulus.

-

Harvesting: After treatment, place the culture plates on ice.

-

Lysis: Lyse the cells for 10 minutes on ice using a conventional lysis buffer without protease inhibitors.[3]

-

Centrifugation: Centrifuge the cell lysate at 10,000 rpm for 10 minutes to pellet unbroken cells and debris.[3]

-

Supernatant Collection: Carefully collect the supernatant containing the cytosolic fraction.

Caspase-3 Activity Assay Protocol

-

Plate Setup: The assay is best performed in a black 96-well plate to minimize background fluorescence.

-

Reaction Mixture: Add the cell lysate (cytosolic fraction) to the wells of the 96-well plate.

-

Substrate Addition: Add the this compound substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for 10 to 30 minutes. The optimal incubation time should be determined empirically for your specific system.[3]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

Controls: It is essential to include appropriate controls, such as a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (e.g., untreated cells or lysis buffer alone).[3]

Applications in Drug Discovery and Development

The this compound assay is a powerful tool in various stages of drug discovery and development:

-

High-Throughput Screening (HTS): The assay's simplicity and compatibility with microplate formats make it suitable for HTS of compound libraries to identify potential inducers or inhibitors of apoptosis.

-

Mechanism of Action Studies: For compounds that induce cell death, this assay can help determine if the mechanism involves the activation of the caspase-3 pathway.

-

Toxicity Profiling: Assessing the potential of drug candidates to induce apoptosis in non-target cells is a critical aspect of preclinical safety evaluation.

-

Efficacy Studies: In cancer research, the ability of a therapeutic agent to induce apoptosis in tumor cells is a key indicator of its potential efficacy.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that enables the reliable quantification of caspase-3 activity. Its use in a straightforward and adaptable assay format provides researchers and drug development professionals with a robust tool to investigate apoptosis. From fundamental research into the mechanisms of cell death to the screening and characterization of novel therapeutic agents, the this compound fluorescence assay is an indispensable technique in the modern life sciences laboratory.

References

Ac-DMQD-AMC and its Analogs: A Technical Guide to Monitoring Apoptosis

This guide provides a comprehensive overview of the use of fluorogenic substrates, with a focus on Ac-DMQD-AMC and its more extensively characterized analog Ac-DEVD-AMC, as markers for apoptosis. Tailored for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data interpretation for the accurate assessment of programmed cell death.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] A key hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens and are activated in a hierarchical cascade.[2] This cascade involves initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).[3][4]

Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][2] The activation of caspase-3 is considered a point of no return in the apoptotic process, making it a reliable biomarker for detecting apoptotic cells.[5]

Principle of Fluorogenic Caspase-3 Substrates

Fluorogenic substrates like this compound and Ac-DEVD-AMC are powerful tools for measuring caspase-3 activity. These substrates consist of a specific peptide sequence recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[6][7][8] The peptide sequence mimics the natural cleavage site of a key caspase-3 substrate, such as Poly (ADP-ribose) polymerase (PARP).[6]

In its intact form, the substrate is non-fluorescent or weakly fluorescent.[9] However, upon cleavage by active caspase-3 at the aspartate residue, the AMC fluorophore is released.[6][10] The liberated AMC emits a bright fluorescent signal when excited by light of the appropriate wavelength, and the intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.[11]

Quantitative Data for Fluorogenic Caspase-3 Substrates

The following tables summarize the key quantitative parameters for the widely used fluorogenic caspase-3 substrate, Ac-DEVD-AMC. While specific data for this compound is less prevalent in the literature, its structural similarity suggests comparable spectral properties.

| Parameter | Value | Reference |

| Excitation Wavelength (cleaved AMC) | 340-380 nm | [6][7][8][12][13] |

| Emission Wavelength (cleaved AMC) | 440-460 nm | [6][7][8][12][13] |

| Km for Caspase-3 (Ac-DEVD-AMC) | ~10 µM | [6][14][15] |

| Molecular Weight (Ac-DEVD-AMC) | 675.64 g/mol | [16] |

Table 1: Spectroscopic and Kinetic Properties of Ac-DEVD-AMC

| Reagent | Storage Temperature | Stability |

| Lyophilized Substrate | -20°C | ≥ 4 years |

| Reconstituted Substrate (in DMSO) | -20°C | Up to 1-2 months (avoid repeated freeze-thaw) |

Table 2: Storage and Stability of Ac-DEVD-AMC

Apoptosis Signaling Pathways

The activation of caspase-3 is a convergence point for two primary signaling cascades: the intrinsic and extrinsic apoptosis pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress.[17] This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates initiator caspase-9.[18] Active caspase-9, in turn, cleaves and activates executioner caspases, including caspase-3.[18]

Figure 1: The Intrinsic Apoptosis Pathway.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[18] This binding event leads to the recruitment of adaptor proteins, such as FADD, and initiator pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.[19] Active caspase-8 then directly cleaves and activates effector caspases, including caspase-3.[4]

Figure 2: The Extrinsic Apoptosis Pathway.

Experimental Protocols

The following section provides a detailed methodology for a fluorometric caspase-3 activity assay using cell lysates.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.[20]

-

Substrate Stock Solution: Reconstitute lyophilized Ac-DEVD-AMC in sterile DMSO to a final concentration of 10 mM.[11] Store at -20°C.

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).[20][21]

Cell Lysate Preparation

-

Culture cells to the desired density and treat with the experimental compounds to induce apoptosis.

-

For adherent cells, wash with ice-cold PBS and then add Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.[13]

-

Incubate the cell suspension on ice for 10-20 minutes.[13][22]

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[22]

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.

Caspase-3 Activity Assay

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

In a black, flat-bottom 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 10-50 µg of total protein per well.[23]

-

Add 50 µL of the Substrate Working Solution to each well.

-

Include appropriate controls:

-

Negative Control: Lysis buffer without cell lysate.

-

Blank: Cell lysate from untreated cells.

-

Positive Control: Cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[6][12]

Figure 3: General Experimental Workflow.

Data Interpretation and Considerations

The relative fluorescence units (RFU) are directly proportional to the caspase-3 activity. The results should be expressed as the fold-change in fluorescence intensity compared to the untreated control.

Important Considerations:

-

Substrate Specificity: While Ac-DEVD-AMC is highly specific for caspase-3, it can also be cleaved by other caspases, such as caspase-7.[11] Therefore, the assay measures "caspase-3/7-like" activity.

-

Cell Permeability: this compound and Ac-DEVD-AMC are generally not cell-permeable and are therefore used with cell lysates.[22] For live-cell imaging, cell-permeable substrates are required.

-

Kinetic vs. Endpoint Assays: The protocol described is an endpoint assay. For kinetic studies, fluorescence can be measured at multiple time points.

-

Controls are Crucial: The inclusion of positive and negative controls is essential for validating the assay and ensuring the reliability of the results.

Conclusion

The use of fluorogenic substrates such as this compound and Ac-DEVD-AMC provides a sensitive and quantitative method for measuring caspase-3 activity, a key indicator of apoptosis. This technical guide offers a framework for researchers to design and execute robust experiments for the study of programmed cell death, aiding in the investigation of disease mechanisms and the development of novel therapeutics.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. iris-biotech.de [iris-biotech.de]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. Fluorogenic Caspase-3 activity assay [bio-protocol.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Caspase-3 Assay Kit [bdbiosciences.com]

- 15. iscabiochemicals.com [iscabiochemicals.com]

- 16. targetmol.cn [targetmol.cn]

- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IN [thermofisher.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ulab360.com [ulab360.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ac-DMQD-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate developed for the sensitive and specific detection of caspase-3 activity, a key executioner enzyme in the apoptotic pathway. Its development arose from the need for precise tools to study programmed cell death, a critical process in normal physiology and various pathological conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, experimental protocols, and key data related to this compound.

Discovery and Rationale for the DMQD Sequence

The development of specific caspase substrates has been crucial for dissecting the intricate signaling pathways of apoptosis. Early efforts in identifying caspase recognition sequences utilized techniques like positional scanning synthetic combinatorial libraries. These studies revealed that executioner caspases, such as caspase-3 and caspase-7, preferentially cleave after an aspartic acid residue (P1 position) and have specific preferences for the preceding amino acids in the P2, P3, and P4 positions.

The well-known caspase-3 substrate, Ac-DEVD-AMC, is based on the cleavage site in PARP (Poly (ADP-ribose) polymerase), a natural substrate of caspase-3.[1] While widely used, Ac-DEVD-AMC also shows considerable activity with other caspases, such as caspase-7. The quest for more selective substrates led to the exploration of alternative peptide sequences.

The DMQD sequence emerged from studies aimed at refining the substrate specificity for caspase-3. Research involving substrate analog inhibitors, such as Ac-DMQD-CHO, demonstrated a degree of selectivity for caspase-3.[2][3] While the inhibitor Ac-DMQD-CHO showed weaker inhibition of caspase-3 compared to the broad-spectrum inhibitor Ac-DEVD-CHO (IC50 = 193 nM), it exhibited significantly less inhibitory effect on caspases-7, -8, and -9.[3] This suggested that the DMQD sequence could provide a basis for developing more selective tools for studying caspase-3.

Mechanism of Action

This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between the aspartic acid (D) residue and AMC by active caspase-3, the AMC molecule is released. Free AMC is highly fluorescent, emitting a measurable signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of caspase-3.

The enzymatic reaction is as follows:

This compound + Active Caspase-3 → Ac-DMQD + AMC (fluorescent)

Quantitative Data

Precise kinetic parameters are essential for the comparative analysis of enzyme substrates. The following table summarizes the available quantitative data for this compound and the related, widely used caspase-3 substrate, Ac-DEVD-AMC.

| Substrate/Inhibitor | Target Caspase | Parameter | Value | Reference |

| Ac-DMQD-CHO | Caspase-3 | IC50 | 193 nM | [3] |

| Ac-DEVD-CHO | Caspase-3 | - | Potent Inhibitor | [3] |

| Ac-DEVD-AMC | Caspase-3 | Km | 10 µM | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of caspase-3 in apoptosis and a typical workflow for measuring its activity using a fluorogenic substrate like this compound.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific cell types and experimental conditions.

Preparation of Cell Lysates

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Microcentrifuge

Procedure:

-

Induce apoptosis in cell culture using the desired method. Include a non-induced control.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A typical starting point is 1-5 x 10^6 cells per 50 µL of buffer.

-

Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate can be used immediately or stored at -80°C.

Caspase-3 Activity Assay

Materials:

-

Cell lysate

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Dilute the cell lysates to a consistent protein concentration with Assay Buffer. A typical range is 20-100 µg of protein per well.

-

Prepare a master mix for the assay. For each reaction, you will need:

-

X µL of cell lysate (containing 20-100 µg of protein)

-

Y µL of Assay Buffer to bring the final volume to 100 µL

-

1 µL of this compound stock solution (for a final concentration of 100 µM)

-

-

Add the cell lysate and Assay Buffer to the wells of the 96-well plate.

-

To initiate the reaction, add the this compound substrate to each well and mix gently.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for 1-2 hours.

-

Controls:

-

Blank: Assay Buffer and this compound without cell lysate.

-

Negative Control: Lysate from non-induced cells.

-

Inhibitor Control (optional): Pre-incubate the apoptotic lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 15-30 minutes before adding the this compound substrate.

-

Data Analysis

-

Subtract the blank fluorescence values from all experimental readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.

-

The caspase-3 activity is represented by the slope of the linear portion of the curve (ΔRFU/Δt).

-

For quantitative comparison, a standard curve can be generated using free AMC to convert RFU to the amount of cleaved substrate (moles or µg).

Conclusion

This compound represents a valuable tool for the investigation of caspase-3 activity. Its development reflects the ongoing efforts to create more specific and sensitive reagents for studying the complex mechanisms of apoptosis. While further characterization of its kinetic properties is warranted, the available data suggests it can be a useful alternative to more broadly acting substrates, particularly in contexts where distinguishing caspase-3 from caspase-7 activity is important. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of programmed cell death.

References

An In-depth Technical Guide to the Application of Ac-DEVD-AMC in Basic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), a pivotal tool in the study of apoptosis. We will delve into its core applications, present quantitative data in a structured format, provide detailed experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of its utility in basic and applied research.

Core Principles and Applications

Ac-DEVD-AMC is a highly specific and sensitive substrate for effector caspases, primarily caspase-3 and caspase-7.[1][2] These cysteine-aspartic proteases are key executioners in the apoptotic cascade. The substrate itself is composed of a tetrapeptide sequence (DEVD) that mimics the cleavage site of key cellular targets of caspase-3, such as poly (ADP-ribose) polymerase (PARP).[3] This tetrapeptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, Ac-DEVD-AMC is non-fluorescent. However, upon cleavage by active caspase-3 or -7 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released.[3][4] The intensity of the fluorescence is directly proportional to the amount of active caspase-3/7 in the sample, providing a robust method for quantifying enzyme activity. This principle forms the basis of numerous assays used to study apoptosis in various contexts, including:

-

Drug Discovery: Screening for compounds that induce or inhibit apoptosis.

-

Cancer Research: Investigating the mechanisms of cell death in cancer cells and the efficacy of anti-cancer therapies.[5]

-

Neuroscience: Studying neuronal apoptosis in neurodegenerative diseases.

-

Immunology: Understanding the role of apoptosis in immune cell regulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Ac-DEVD-AMC.

Table 1: Spectroscopic Properties of AMC

| Parameter | Value | Reference |

| Excitation Wavelength | 340-380 nm | [1][3][4][6] |

| Emission Wavelength | 430-460 nm | [1][3][4][6] |

Table 2: Kinetic and Assay Parameters

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) for Caspase-3 | 10 µM | [3] |

| Recommended Ac-DEVD-AMC Concentration | 20-100 µM | [1][3] |

| Recommended DTT Concentration | 2-10 mM | [3][7] |

| Typical Incubation Time | 1-2 hours | [3][7] |

| Typical Incubation Temperature | 37°C | [3][7] |

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Activity Assay in Cell Lysates

This protocol outlines the measurement of caspase-3 activity from cell lysates.

Materials:

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

-

96-well black microplate

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the experimental compound(s) to induce or inhibit apoptosis. Include appropriate positive (e.g., staurosporine) and negative controls.

-

Cell Lysis:

-

For adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

-

For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes.[8]

-

-

Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Assay Preparation: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Reaction Setup: In a 96-well black microplate, add the cell lysate to the Protease Assay Buffer.

-

Substrate Addition: Add Ac-DEVD-AMC to a final concentration of 20-50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[3]

Visualizations

Signaling Pathway: Caspase-3 Activation and Ac-DEVD-AMC Cleavage

Caption: Apoptotic Signaling Cascade Leading to Ac-DEVD-AMC Cleavage.

Experimental Workflow: Caspase-3 Activity Assay

Caption: Experimental Workflow for Caspase-3 Activity Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparing Ac-DMQD-AMC Working Solution from DMSO Stock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-AMC (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. The assay is based on the enzymatic cleavage of the DMQD tetrapeptide sequence by activated caspase-3, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence of free AMC can be measured as a direct readout of caspase-3 activity.

These application notes provide a detailed protocol for the preparation of a working solution of this compound from a concentrated stock solution in DMSO, as well as a general procedure for its use in a caspase-3 activity assay.

Product Information and Storage

Proper handling and storage of the this compound substrate are crucial for maintaining its stability and performance.

| Parameter | Specification |

| Product Name | This compound |

| Full Name | Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin |

| Stock Solution Solvent | DMSO (Dimethyl Sulfoxide) |

| Recommended Stock Conc. | 10 mM |

| Storage of Stock Solution | -20°C, protected from light |

| Stability of Stock Solution | Up to 2 months at -20°C[1][2] |

| Excitation Wavelength | 354-380 nm[2][3][4] |

| Emission Wavelength | 442-460 nm[2][3][4] |

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the substrate[1][2]. Aliquoting the stock solution into smaller, single-use volumes is highly recommended[5].

Experimental Protocols

Preparation of this compound Working Solution

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration. The optimal final concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A common starting concentration for similar caspase-3 substrates is 20 µM[1].

Materials:

-

This compound (10 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[1]

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw the Stock Solution: Remove the 10 mM this compound DMSO stock solution from -20°C storage and allow it to thaw completely at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting the DMSO stock into an aqueous buffer, it is advisable to perform an intermediate dilution in DMSO first[6]. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

-

Prepare Final Working Solution: Dilute the 1 mM intermediate solution or the 10 mM stock solution into the appropriate volume of Assay Buffer to achieve the desired final concentration. For a 20 µM final concentration from a 10 mM stock, you would perform a 1:500 dilution.

-

Example for 1 ml of 20 µM working solution: Add 2 µL of 10 mM this compound stock solution to 998 µL of Assay Buffer.

-

-

Vortex Gently: Mix the working solution by gentle vortexing or inversion.

-

Protect from Light: The working solution should be kept on ice and protected from light until use. It is recommended to prepare the working solution fresh for each experiment.

Caspase-3 Activity Assay Protocol

This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using the prepared this compound working solution.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., Staurosporine, Anti-Fas antibody)[1][7]

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi, pH 7.5)[1]

-

This compound Working Solution (prepared as in section 3.1)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a suitable culture vessel.

-

Induce apoptosis by treating the cells with the desired agent and for the appropriate duration. Include an untreated control group.

-

-

Cell Lysis:

-

For adherent cells, wash with PBS and then add Cell Lysis Buffer.

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.

-

Centrifuge the lysate at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet cell debris[7].

-

Collect the supernatant containing the cytosolic fraction.

-

-

Assay Reaction:

-

Add a specific volume of cell lysate (e.g., 25-50 µL, corresponding to a certain amount of total protein) to the wells of a black 96-well plate.

-

Include a blank control (Lysis Buffer only).

-

Add the this compound working solution to each well to initiate the reaction.

-

-

Incubation:

-

Fluorescence Measurement:

Visualizations

Caspase-3 Signaling Pathway

Caption: Caspase-3 activation and substrate cleavage pathway.

Experimental Workflow

Caption: Workflow for Caspase-3 activity assay.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Ac-DEVD-AMC Fluorescence Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) in the measurement of caspase-3 activity. This substrate is a valuable tool for studying apoptosis and for the screening of caspase-3 inhibitors in drug discovery.

Introduction

Ac-DEVD-AMC is a synthetic tetrapeptide substrate for caspase-3, a key effector caspase in the apoptotic pathway. The substrate consists of the caspase-3 recognition sequence, DEVD, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartic acid (D) and AMC, the free AMC molecule is released, which produces a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-3 activity.

Data Presentation

The following table summarizes the key quantitative data for Ac-DEVD-AMC fluorescence measurement.

| Parameter | Value | Reference |

| Excitation Wavelength | 340-380 nm | [1][2][3][4][5][6][7] |

| Emission Wavelength | 440-460 nm | [1][2][3][4][5][6][7] |

| Molecular Weight | Varies by supplier | [2] |

| Purity | ≥95% | [2] |

Signaling Pathway

The cleavage of Ac-DEVD-AMC by caspase-3 is a critical step in the execution phase of apoptosis. The diagram below illustrates the simplified signaling pathway leading to caspase-3 activation and subsequent substrate cleavage.

Caption: Caspase-3 activation pathway.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-3 activity assay using Ac-DEVD-AMC.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ac-Val-Asp-Val-Ala-Asp-AMC (Caspase 2 (ICH-1) Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 7-amino-4-methylcoumarin fluorescence | Sigma-Aldrich [sigmaaldrich.com]

Step-by-Step Guide for the Ac-DMQD-AMC Assay: A Fluorometric Method for Caspase-3 Activity Detection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (Ac-DMQD-AMC) assay, a sensitive and specific method for the detection of Caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This assay is widely used in drug discovery and fundamental research to screen for compounds that induce or inhibit apoptosis.

Principle of the Assay: The this compound assay is based on the proteolytic cleavage of the fluorogenic substrate this compound by active Caspase-3. This compound itself is weakly fluorescent. Upon cleavage by Caspase-3 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The intensity of the fluorescence, measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the Caspase-3 activity in the sample.[1][2] It is important to note that the closely related substrate, Ac-DEVD-AMC, functions on the same principle and protocols are often interchangeable.[1][3][4][5][6]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the successful implementation of the this compound assay, compiled from various sources for the analogous and widely documented Ac-DEVD-AMC assay.

| Parameter | Value | Notes |

| Substrate (this compound / Ac-DEVD-AMC) | ||

| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C.[3][4] |

| Final Assay Concentration | 10-50 µM | Optimal concentration may need to be determined empirically.[3][7] |

| AMC Fluorophore | ||

| Excitation Wavelength | 340-380 nm | [1][2][3][5][6] |

| Emission Wavelength | 440-460 nm | [1][2][3][5][6] |

| Cell Lysate | ||

| Recommended Cell Number | 0.5 - 2 x 10^5 cells/well (96-well plate) | Varies by cell type and treatment.[6] |

| Lysate Concentration | 10-100 µg of total protein per reaction | Titration is recommended for optimal results.[6] |

| Incubation | ||

| Time | 1-2 hours | Kinetic measurements can be taken every 10-15 minutes.[3][4][8] |

| Temperature | 37°C | [3][8] |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3][8]

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) or test compounds

-

Cultured cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS)

-

96-well black microplate

-

Fluorescence microplate reader

-

Recombinant active Caspase-3 (for positive control)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)[8]

Step-by-Step Experimental Procedure

1. Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

-

Cell Lysis Buffer: Prepare the lysis buffer as per the formulation above. Keep on ice.

-

Assay Buffer: Prepare the assay buffer and add DTT fresh before use. Keep on ice.

2. Cell Culture and Treatment:

-

Seed cells in an appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

-

Treat the cells with the test compound or an apoptosis-inducing agent for the desired time period. Include untreated cells as a negative control.

3. Preparation of Cell Lysate:

-

For Adherent Cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

4. Caspase-3 Activity Assay:

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of cell lysate (diluted to a final concentration of 10-100 µg protein) and 50 µL of 2X Assay Buffer containing 20-100 µM this compound.

-

Blank (no lysate) control: 50 µL of Cell Lysis Buffer and 50 µL of 2X Assay Buffer with this compound.

-

Negative (uninduced lysate) control: 50 µL of lysate from untreated cells and 50 µL of 2X Assay Buffer with this compound.

-

Positive (induced lysate) control: 50 µL of lysate from cells treated with a known apoptosis inducer and 50 µL of 2X Assay Buffer with this compound.

-

-

Mix the contents of the wells gently.

5. Measurement of Fluorescence:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic analysis, the fluorescence can be measured at regular intervals (e.g., every 10-15 minutes) over the incubation period.

6. Data Analysis:

-

Subtract the fluorescence reading of the blank control from all other readings.

-

The caspase-3 activity is proportional to the fluorescence intensity. The results can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve generated with free AMC.

Mandatory Visualizations

Caspase-3 Signaling Pathway

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

This compound Assay Experimental Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. bdbiosciences.com [bdbiosciences.com]

Measuring Caspase-3 Activity in Primary Cells Using the Fluorogenic Substrate Ac-DEVD-AMC

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1] Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and, upon apoptotic signaling, is cleaved into its active form.[1] Activated Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, the measurement of Caspase-3 activity serves as a reliable indicator of apoptosis.

This application note provides a detailed protocol for the sensitive measurement of Caspase-3 activity in primary cells using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Note on Substrate Specificity: The user prompt specified the substrate Ac-DMQD-AMC. However, extensive research indicates that the widely recognized and utilized fluorogenic substrate for Caspase-3 is Ac-DEVD-AMC. This substrate's sequence (DEVD) is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of Caspase-3.[2][3] This protocol is therefore based on the use of Ac-DEVD-AMC. This assay also detects the activity of Caspase-7, which recognizes the same DEVD sequence.[1][4]

Principle of the Assay

The Caspase-3 activity assay is based on the enzymatic cleavage of the fluorogenic substrate Ac-DEVD-AMC. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active Caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released.[1][2][3] The amount of liberated AMC can be quantified using a fluorescence spectrophotometer or a microplate reader, with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[2][3] The resulting fluorescence intensity is directly proportional to the amount of active Caspase-3 in the cell lysate.

Data Presentation

The following table summarizes typical concentrations and conditions for the Caspase-3 activity assay in primary cells. It is important to note that optimal conditions may vary depending on the primary cell type and experimental setup.

| Parameter | Value/Range | Notes |

| Cell Seeding Density | 1-5 x 10^6 cells | Per sample for lysate preparation.[5] |

| Protein Concentration | 50 - 200 µg per assay | Recommended concentration in the cell lysate.[5][6] |

| Ac-DEVD-AMC Substrate | 20 - 50 µM | Final concentration in the assay.[2][3] |

| Ac-DEVD-CHO Inhibitor | 100 nM - 10 µM | Used as a negative control to confirm specificity.[2][6] |

| Staurosporine (Inducer) | 1 - 5 µM | A common apoptosis inducer; incubation for 3-6 hours.[7] |

| Etoposide (Inducer) | 0.5 - 50 µM | Induces apoptosis via DNA damage.[8][9] |

| Excitation Wavelength | ~380 nm | For detection of cleaved AMC.[1][2][3] |

| Emission Wavelength | 430 - 460 nm | For detection of cleaved AMC.[1][2][3] |

| Incubation Time (Assay) | 1 - 2 hours at 37°C | Protect from light.[2] |

Experimental Protocols

Materials and Reagents

-

Primary cells of interest

-

Cell culture medium and supplements

-

Apoptosis inducer (e.g., Staurosporine, Etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

-

Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]

-

Ac-DEVD-AMC substrate (e.g., 10 mM stock in DMSO)

-

Ac-DEVD-CHO inhibitor (e.g., 2 mM stock in DMSO)

-

BCA Protein Assay Kit

-

Black 96-well microplate, suitable for fluorescence measurement

-

Fluorescence microplate reader

Experimental Workflow Diagram

Caption: Experimental workflow for measuring Caspase-3 activity.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture primary cells under optimal conditions to ensure they are healthy and in the desired growth phase.

-

Seed the primary cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere or recover overnight.

-

Treat the cells with an apoptosis-inducing agent (e.g., 1-5 µM Staurosporine or 0.5-50 µM Etoposide) for the desired duration (typically 3-6 hours). Include an untreated control group.

-

For suspension cells, proceed directly to harvesting. For adherent cells, gently scrape the cells into the medium.

-

Harvest the cells by centrifugation at approximately 500 x g for 5 minutes at 4°C.

2. Preparation of Cell Lysate:

-

Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).

-

Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]

-

Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of the cell lysate using a BCA protein assay or a similar method. Adjust the lysate concentration with Cell Lysis Buffer to be within the recommended range of 50-200 µg per assay.

3. Caspase-3 Activity Assay:

-

Prepare the following reaction mixtures in a black 96-well microplate on ice:

-

Sample: 50 µl of cell lysate.

-

Negative Control (Untreated Cells): 50 µl of lysate from untreated cells.

-

Inhibitor Control: 50 µl of lysate from apoptotic cells + Ac-DEVD-CHO inhibitor (final concentration 100 nM - 10 µM).

-

Blank: 50 µl of Cell Lysis Buffer.

-

-

Prepare the substrate solution by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to the desired final concentration (e.g., 20-50 µM).

-

Add 50 µl of the substrate solution to each well.

-

Gently tap the plate to mix the contents.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of 430-460 nm.

4. Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

-

Alternatively, a standard curve can be generated using known concentrations of free AMC to quantify the amount of cleaved substrate.

Caspase-3 Signaling Pathway

The activation of Caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.

Caption: Caspase-3 activation in apoptosis.

This diagram illustrates how both the extrinsic pathway, initiated by death receptor ligation, and the intrinsic pathway, triggered by cellular stress and mitochondrial events, converge on the activation of Caspase-3, leading to the execution of apoptosis.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. stemcell.com [stemcell.com]

- 5. abcam.cn [abcam.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 9. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Staurosporine as a Positive Control for Caspase-3 Activity Assays using Ac-DMQD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of apoptosis, or programmed cell death, the activation of caspase enzymes is a key biochemical event. Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. The fluorogenic substrate, N-Acetyl-Asp-Met-Gln-Asp-7-Amino-4-methylcoumarin (Ac-DMQD-AMC), is a valuable tool for measuring the activity of caspase-3. Upon cleavage by active caspase-3, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, providing a quantitative measure of enzyme activity.

Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is widely used as a reliable positive control for inducing apoptosis in a variety of cell lines.[1][2][3] By inhibiting protein kinases, staurosporine triggers the intrinsic apoptotic pathway, leading to the activation of initiator caspases and subsequently, the executioner caspase-3.[1][4] Therefore, treatment of cells with staurosporine provides a robust and reproducible method to induce caspase-3 activity, making it an ideal positive control for validating caspase-3 assays that utilize substrates like this compound.

These application notes provide a detailed protocol for using staurosporine to induce apoptosis and subsequently measure caspase-3 activity using the fluorogenic substrate this compound.

Signaling Pathway of Staurosporine-Induced Apoptosis

Staurosporine induces apoptosis primarily through the intrinsic pathway by inhibiting a wide range of protein kinases. This disruption of normal cell signaling leads to the activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.

Caption: Staurosporine-induced apoptosis pathway.

Experimental Protocols

This section details the necessary protocols for inducing apoptosis with staurosporine and subsequently measuring caspase-3 activity.

Protocol 1: Induction of Apoptosis with Staurosporine

Materials:

-

Cells of interest (e.g., Jurkat, HeLa, or other suitable cell line)

-

Complete cell culture medium

-

Staurosporine solution (1 mM in DMSO, store at -20°C)

-

Phosphate-buffered saline (PBS)

-

Microplate (96-well, black, clear bottom for fluorescence measurements)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 0.5 - 2 x 10^5 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Staurosporine Treatment:

-

Prepare a working solution of staurosporine in complete culture medium. A final concentration of 0.5-1 µM is a common starting point for inducing apoptosis.[3][6]

-

Carefully remove the medium from the wells and add 100 µL of the staurosporine-containing medium to the designated wells.

-

For the negative control wells, add 100 µL of medium containing the same concentration of DMSO as the staurosporine-treated wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time. The optimal incubation time can vary between cell lines but is typically between 3 and 24 hours.[3][7] A time-course experiment is recommended to determine the peak of caspase-3 activity for a specific cell line.

Protocol 2: Caspase-3 Activity Assay using this compound

Materials:

-

Staurosporine-treated and control cells in a 96-well plate

-

Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

This compound substrate (10 mM stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

After staurosporine treatment, centrifuge the plate (if using suspension cells) and carefully remove the medium.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.

-

-

Caspase-3 Activity Measurement:

-

Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Reading:

Experimental Workflow

The following diagram illustrates the overall workflow for the experiment.

Caption: Experimental workflow for caspase-3 activity assay.

Data Presentation

The quantitative data obtained from the caspase-3 activity assay can be summarized in a table for clear comparison between the negative control and the staurosporine-treated positive control.

| Treatment Group | Staurosporine Concentration (µM) | Incubation Time (hours) | Average Fluorescence (RFU) | Fold Change in Caspase-3 Activity |

| Negative Control | 0 (Vehicle) | 4 | 150 | 1.0 |

| Positive Control | 1.0 | 4 | 1200 | 8.0 |

| Negative Control | 0 (Vehicle) | 8 | 165 | 1.0 |

| Positive Control | 1.0 | 8 | 2500 | 15.2 |

| Negative Control | 0 (Vehicle) | 12 | 180 | 1.0 |

| Positive Control | 1.0 | 12 | 3500 | 19.4 |

Note: The values presented in this table are representative and will vary depending on the cell line, experimental conditions, and specific instrumentation used. RFU = Relative Fluorescence Units. Fold change is calculated as the average fluorescence of the positive control divided by the average fluorescence of the negative control.

Conclusion

The use of staurosporine as a positive control is an essential component for validating caspase-3 activity assays that employ the fluorogenic substrate this compound. The protocols and data presented here provide a comprehensive guide for researchers to reliably induce and measure caspase-3 activity, ensuring the accuracy and validity of their apoptosis-related studies. The clear, dose- and time-dependent increase in fluorescence in staurosporine-treated cells confirms the functionality of the assay system and provides a benchmark for evaluating the effects of experimental compounds.

References

- 1. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]

- 10. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Troubleshooting high background fluorescence in Ac-DMQD-AMC assay

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering high background fluorescence in the Ac-DMQD-AMC caspase-3 assay.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal from caspase-3 activity, leading to low signal-to-noise ratios and inaccurate data. Follow this step-by-step guide to identify and resolve the source of the issue.

Question: My negative controls (no enzyme) and blank wells (no enzyme, no substrate) have high fluorescence readings. What is the cause?

Answer: High background in negative controls and blanks typically points to one of three main sources: the assay buffer/reagents, the microplate itself, or autofluorescence from test compounds.

Step 1: Evaluate Assay Components and Substrate Integrity

The first step is to determine if the background is coming from the substrate itself (spontaneous hydrolysis) or other contaminated reagents.

-

Is the this compound substrate degrading? The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule. This is exacerbated by improper storage and handling.

-

Storage: The lyophilized substrate is stable for years when stored at -20°C.[1][2] Once reconstituted in DMSO, it should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the product.[3][4] Prepare fresh working solutions for each experiment.[5]

-

Contamination: Ensure the DMSO used for reconstitution is high-purity and anhydrous. Water contamination can accelerate substrate hydrolysis.

-

-

Are your buffer or reagents contaminated? Contaminants in the assay buffer, water, or other reagents can be inherently fluorescent.[6]

-

Prepare fresh assay buffer using high-purity water and reagents.

-

Test individual buffer components for fluorescence to identify the source.

-

Protocol: Substrate and Buffer Integrity Check

-

Plate Setup: In a black, opaque 96-well plate[7], prepare the following controls:

-

Well A1-A3 (Buffer Blank): Assay Buffer only.

-

Well B1-B3 (Substrate Control): Assay Buffer + this compound substrate (at final assay concentration).

-

-

Incubation: Incubate the plate at the standard assay temperature (e.g., 37°C) for the typical duration of your experiment (e.g., 60 minutes).

-